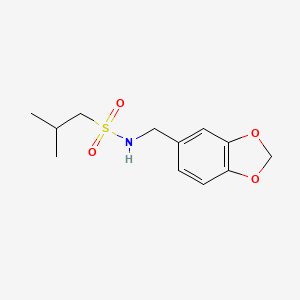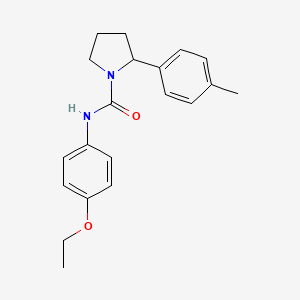![molecular formula C17H19ClN2O2S B6070983 [3-(3-chlorobenzyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B6070983.png)
[3-(3-chlorobenzyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3-chlorobenzyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CP-96,345 and is a selective antagonist of the neurotensin receptor. The neurotensin receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including pain perception, anxiety, and dopamine signaling. CP-96,345 has been shown to have potential therapeutic effects in various diseases, including schizophrenia, Parkinson's disease, and cancer.
作用机制
CP-96,345 is a selective antagonist of the neurotensin receptor. The neurotensin receptor is a G protein-coupled receptor that is involved in various physiological processes, including pain perception, anxiety, and dopamine signaling. CP-96,345 binds to the neurotensin receptor and blocks its activity, which can have various effects depending on the specific disease or condition being treated.
Biochemical and Physiological Effects
CP-96,345 has various biochemical and physiological effects depending on the specific disease or condition being treated. In schizophrenia, CP-96,345 can reduce the positive symptoms of the disease, such as hallucinations and delusions, without causing significant side effects. In Parkinson's disease, CP-96,345 can increase the release of dopamine in the brain, which can help to alleviate the symptoms of the disease, such as tremors and rigidity. In cancer, CP-96,345 can inhibit the growth and proliferation of cancer cells, particularly in breast and prostate cancer.
实验室实验的优点和局限性
One of the advantages of using CP-96,345 in lab experiments is its selective antagonist activity towards the neurotensin receptor. This allows for more specific targeting of the receptor and can help to reduce off-target effects. Additionally, CP-96,345 has been shown to have low toxicity and few side effects, which makes it a promising candidate for further research.
One of the limitations of using CP-96,345 in lab experiments is its complex synthesis process. The synthesis of CP-96,345 involves several chemical reactions that require specialized equipment and expertise. Additionally, CP-96,345 is not commercially available, which can make it difficult to obtain for research purposes.
未来方向
There are several future directions for research on CP-96,345. One area of research is its potential use in the treatment of other neurological disorders, such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of CP-96,345 and its effects on various physiological processes. Finally, research is needed to develop more efficient and cost-effective synthesis methods for CP-96,345 to make it more widely available for research purposes.
合成方法
The synthesis of CP-96,345 involves a series of chemical reactions that are carried out in a laboratory setting. The first step in the synthesis process involves the reaction of 3-chlorobenzyl chloride with piperidine to form 3-(3-chlorobenzyl)piperidine. This intermediate compound is then reacted with thioamide to form 3-(3-chlorobenzyl)-1-(1,3-thiazol-4-ylcarbonyl)piperidine. Finally, the thiazole ring is hydrolyzed to form [3-(3-chlorobenzyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methanol.
科学研究应用
CP-96,345 has been extensively studied in various scientific research applications due to its potential therapeutic properties. One of the most promising areas of research is its use in the treatment of schizophrenia. Studies have shown that CP-96,345 can reduce the positive symptoms of schizophrenia, such as hallucinations and delusions, without causing significant side effects.
Another area of research is its potential use in the treatment of Parkinson's disease. CP-96,345 has been shown to increase the release of dopamine in the brain, which is a key neurotransmitter that is depleted in Parkinson's disease. This increased release of dopamine can help to alleviate the symptoms of Parkinson's disease, such as tremors and rigidity.
CP-96,345 has also been studied for its potential use in the treatment of cancer. Studies have shown that CP-96,345 can inhibit the growth and proliferation of cancer cells, particularly in breast and prostate cancer.
属性
IUPAC Name |
[3-[(3-chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-14-4-1-3-13(7-14)8-17(11-21)5-2-6-20(10-17)16(22)15-9-23-12-19-15/h1,3-4,7,9,12,21H,2,5-6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPKDKCGQATMBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CSC=N2)(CC3=CC(=CC=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6070902.png)

![3-[({1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B6070917.png)
![4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B6070923.png)
![2-(1-acetyl-4-piperidinyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6070930.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-3-piperidinyl}-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6070935.png)
![N~2~,N~2~-dimethyl-N~1~-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]glycinamide](/img/structure/B6070944.png)

![7-[(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6070949.png)
![[4-(3,4-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride](/img/structure/B6070951.png)
![7-benzyl-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6070956.png)
![4-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6070967.png)
![1-[5-(2-naphthyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6070980.png)
hydrazone](/img/structure/B6071000.png)